Product packaging for N-Phenyliminodiacetic acid(Cat. No.:CAS No. 1137-73-1)

N-Phenyliminodiacetic acid

Cat. No.: B072201
CAS No.: 1137-73-1
M. Wt: 209.2 g/mol
InChI Key: GQBWTAGIANQVGB-UHFFFAOYSA-N
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Description

N-Phenyliminodiacetic acid is a versatile organic compound primarily recognized for its role as a chelating agent and a valuable synthetic intermediate. Its molecular structure, featuring an iminodiacetate moiety attached to a phenyl ring, allows it to form stable complexes with a wide range of metal ions. This property is extensively exploited in coordination chemistry for the synthesis of metal-organic frameworks (MOFs) and as a model ligand in studying metalloenzyme inhibition and metal ion transport. Furthermore, it serves as a critical precursor in the preparation of N-aryl derivatives of iminodiacetic acid, which are foundational structures in the development of pharmaceuticals, agrochemicals, and advanced materials. Researchers value this compound for its ability to act as a building block in multi-step organic syntheses, facilitating the introduction of functional groups that enable further chemical modifications. Its application extends to analytical chemistry, where it can be used to modify surfaces for selective metal binding. This product is provided with high purity to ensure reproducibility and reliability in experimental outcomes, making it an essential reagent for chemical and biochemical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B072201 N-Phenyliminodiacetic acid CAS No. 1137-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(carboxymethyl)anilino]acetic acid
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InChI

InChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
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InChI Key

GQBWTAGIANQVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11NO4
Source PubChem
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DSSTOX Substance ID

DTXSID60150530
Record name N-Phenyliminodiacetic acid (anhydride)
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Molecular Weight

209.20 g/mol
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CAS No.

1137-73-1
Record name N-Phenyliminodiacetic acid
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Record name N-Phenyliminodiacetic acid (anhydride)
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Record name N-Phenyliminodiacetic acid (anhydride)
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Record name 2,2'-(Phenylimino)diacetic acid
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Historical Perspectives on Iminodiacetic Acid Derivatives in Coordination Chemistry

The journey of iminodiacetic acid (IDA) and its derivatives in coordination chemistry began in the mid-20th century. The pioneering work of Gerold Schwarzenbach and his team in the early 1950s first highlighted the potential of iminodiacetic acid as a chelating ligand. Their systematic investigations into its coordination properties with various metal cations laid the fundamental groundwork for the field. Schwarzenbach's 1955 publication demonstrated that N-substituted iminodiacetic acids, with the general formula RN(CH₂-COOH)₂, could form highly stable complexes with divalent metal ions like copper(II), a stability significantly enhanced by the formation of chelate rings.

This initial research established iminodiacetic acid derivatives as superior to bidentate ligands such as glycine (B1666218) and as foundational precursors to more complex chelating agents like nitrilotriacetic acid (NTA). smolecule.com The tridentate nature of the iminodiacetate (B1231623) dianion, capable of forming two fused five-membered chelate rings with metal ions, is key to its enhanced stability in coordination chemistry. smolecule.comwikipedia.org Over the decades, research has evolved from determining basic coordination stoichiometries and stability constants to detailed crystallographic analyses and the study of magnetic properties of the resulting complexes. This progression reflects the broader advancements in coordination chemistry and the development of sophisticated analytical techniques that allow for a deeper understanding of metal-ligand interactions.

Structural Framework of N Phenyliminodiacetic Acid and Its Academic Significance

The molecular structure of N-Phenyliminodiacetic acid, with its central nitrogen atom bonded to a phenyl group and two carboxymethyl groups, is the primary determinant of its chemical behavior and academic importance. ontosight.ai The presence of the phenyl group distinguishes it from simpler iminodiacetic acid derivatives and influences its solubility, reactivity, and the stability of the metal complexes it forms. ontosight.ai This compound is typically a white to off-white crystalline solid, soluble in polar solvents like water and alcohols. cymitquimica.com

The academic significance of this compound stems largely from its role as a versatile chelating agent. cymitquimica.compubcompare.ai The two carboxylic acid groups can deprotonate, allowing the molecule to coordinate with metal ions through the nitrogen atom and the two carboxylate oxygen atoms, acting as a tridentate ligand. wikipedia.org This ability to form stable, well-defined complexes is crucial in various areas of research. For instance, in analytical chemistry, it is used for the separation and determination of metal ions. ontosight.aipubcompare.ai In coordination chemistry, it serves as a ligand for the synthesis and study of new metal-organic frameworks and coordination polymers. researchgate.netresearchgate.net The stability of its complexes with rare earth elements has also been a subject of investigation. acs.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
AppearanceWhite to off-white crystalline solid cymitquimica.com
Boiling Point451.2±30.0 °C (Predicted) chemicalbook.com
Density1.397±0.06 g/cm3 (Predicted) chemicalbook.com
pKa12.40 (20°C) chemicalbook.com
pKa24.98 (20°C) chemicalbook.com
CAS Number1137-73-1 cymitquimica.com

This table presents a summary of the key physicochemical properties of this compound.

Coordination Chemistry of N Phenyliminodiacetic Acid Ligands

Chelation Behavior and Coordination Modes of N-Phenyliminodiacetic Acid

This compound exhibits remarkable flexibility in its coordination, adopting various modes to accommodate the geometric preferences of different metal centers. This adaptability allows for the formation of a diverse array of complex architectures, from simple mononuclear species to intricate multinuclear and polymeric structures.

A significant feature of this compound's coordination chemistry is its propensity to form multinuclear complexes. The ligand can bridge multiple metal centers, leading to the assembly of dinuclear, trinuclear, and even tetranuclear structures.

Dinuclear Complexes: Several studies have reported the synthesis and characterization of dinuclear copper(II) and nickel(II) complexes. researchgate.netresearchgate.netresearchgate.net In these structures, the this compound ligand often links two metal ions, facilitating magnetic or electronic interactions between them. researchgate.netresearchgate.net For example, dinuclear copper complexes such as [Cu₂(L)₂(2,2'-bipy)₂]·8H₂O and [Cu₂(L)₂(phen)₂]·2H₂O have been synthesized where the ligand links the two copper centers. researchgate.netresearchgate.net Similarly, a dinuclear nickel(II) complex, [Ni₂(p-PhDTA)(2,2′-bipy)₂(H₂O)₂]·4H₂O, has been reported where a related tetra-acid ligand links the metal ions. researchgate.net

Trinuclear and Tetranuclear Complexes: The ligand can also participate in the formation of higher nuclearity clusters. A trinuclear copper(II) cluster, [Cu₃L₂]²⁺, serves as a basic structural unit in the formation of a 2D coordination polymer. researchgate.net Furthermore, this compound has been shown to form a tetranuclear iridium(I) complex, [Ir₄{κ⁴-PhN(CH₂COO)₂}₂(coe)₈], where the doubly deprotonated ligands bridge the metal centers. csic.es

The bridging capability of this compound is a key factor in the construction of extended coordination networks. The carboxylate groups can adopt various bridging modes, contributing to the structural diversity of the resulting complexes. A common bridging architecture involves one of the carboxylate groups acting in a μ₂-monodentate mode, where a single oxygen atom bridges two metal ions. researchgate.net This specific mode is observed in dinuclear copper(II) complexes, creating a link between the metal centers. researchgate.netresearchgate.net In higher nuclearity complexes, such as the tetranuclear iridium species, the entire deprotonated ligand can act as a bridging unit, coordinating to multiple metal centers simultaneously through its nitrogen and carboxylate oxygen atoms. csic.es These bridging interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net

Metal Ion Complexation Studies with this compound

The chelating properties of this compound have been exploited to study its complexation with a variety of metal ions, including transition metals, lanthanides, and actinides. acs.orgacs.orgijcce.ac.ir

This compound forms stable complexes with first-row transition metals, with extensive research focused on copper(II), nickel(II), and iron(III) systems.

Copper(II) Complexes: The interaction of this compound with copper(II) has been widely investigated, yielding a range of mononuclear and polynuclear species. researchgate.netijcce.ac.ir In two dinuclear complexes, [Cu₂(L)₂(2,2'-bipy)₂]·8H₂O and [Cu₂(L)₂(phen)₂]·2H₂O, the Cu(II) ions are five-coordinated, adopting a distorted tetragonal pyramidal geometry. researchgate.net A novel coordination mode of the ligand is found in these complexes where the nitrogen atom is not coordinated to the central ion. researchgate.netresearchgate.net Instead, one oxygen atom of one carboxylic acid group chelates to a Cu(II) ion, while an oxygen from the other carboxylic acid bridges two Cu(II) ions. researchgate.net

Nickel(II) Complexes: Nickel(II) also forms well-defined complexes with this compound. A mononuclear complex, [Ni(L)(2,2′-bipy)(H₂O)]·2H₂O, has been synthesized and structurally characterized. researchgate.net In this compound, the Ni(II) atom is six-coordinated with a distorted octahedral geometry. researchgate.net The coordination sphere is defined by two carboxylate oxygen atoms and one nitrogen atom from the this compound ligand, two nitrogen atoms from a 2,2′-bipyridine co-ligand, and one water molecule. researchgate.netresearchgate.net These individual complex units are linked by extensive hydrogen bonds to form a 2D network structure. researchgate.net Dinuclear nickel(II) complexes linked by a similar aminopolycarboxylic acid ligand have also been reported. researchgate.net

Iron(III) Complexes: Studies on the complexation of Fe(III) with iminodiacetic acid and its derivatives indicate the formation of stable complexes. acs.org While detailed structural reports specifically for Fe(III) with this compound are less common, research on analogous systems, such as with (N-(3,4-dihydroxyl)phenacylimino)diacetic acid, shows that Fe(III) can form stable mono- and dinuclear complexes. rsc.org With sufficient base, higher-order species like {Fe(FeL)₂} and {Fe(FeL)₃} can also be formed. rsc.org The complexation of Fe(III) with related ligands like 4-chloro-1,2-phenylenediamine-N,N,N',N'-tetraacetic acid results in a seven-coordinated iron center. researchgate.net

The coordination chemistry of this compound extends to f-block elements, where it shows potential for selective binding and separation applications.

Lanthanide Ion Interactions: The solution stabilities of complexes formed between rare earth ions (lanthanides) and this compound have been measured. acs.orgacs.org These studies demonstrate a linear relationship between the pK values for the ionization of the ligand's ammonium (B1175870) proton and the logarithm of the stability constant (log K₁) for the resulting terdentate iminodiacetate (B1231623) complexes. acs.orgacs.org This relationship provides a method to quantify the free energy of chelate ring formation. acs.org The ability of derivatives of iminodiacetic and nitrilotriacetic acids to selectively bind lanthanides is a subject of ongoing research for separation technologies. mdpi.com

Actinide Ion Interactions: Iminodiacetic acid derivatives show selectivity in the separation of actinides from lanthanides. mdpi.com The speciation and complexation of actinides like plutonium (Pu) and americium (Am) are crucial for understanding their behavior in biological and environmental systems. nih.gov While direct studies with this compound are limited, research on related polyaminocarboxylic acids such as EDTA with Pu(IV) shows the formation of highly stable complexes even in strongly acidic conditions. academie-sciences.fr The different coordination properties and preferred oxidation states of actinides like Pu(IV) and Am(III) influence their interactions with chelating ligands. nih.gov This suggests that this compound could form distinct and stable complexes with various actinide ions, a property relevant for nuclear waste processing and decorporation strategies. mdpi.comnih.gov

Heavy Metal Ion Binding and Selectivity

This compound (PIDA) demonstrates significant potential as a chelating agent for various heavy metal ions. Its structural features, particularly the iminodiacetate group, allow it to form stable complexes with these metals, making it a candidate for applications in environmental remediation and analytical preconcentration. The nitrogen atom and the two carboxylate oxygen atoms can act as a tridentate ligand, forming two stable five-membered chelate rings upon coordination with a metal ion. nih.gov

Research has shown that materials functionalized with PIDA are effective adsorbents for heavy metals. For instance, multi-walled carbon nanotubes covalently grafted with phenyl-iminodiacetic acid groups have been successfully used for the solid-phase extraction of iron (Fe³⁺), copper (Cu²⁺), and lead (Pb²⁺) from aqueous solutions. researchgate.net The efficiency of this binding is demonstrated by the high adsorption capacities of the functionalized material. researchgate.net This suggests a strong affinity between the PIDA ligand and these heavy metal ions. The general mechanism of passive heavy metal removal by such biomaterials is termed biosorption, with ions like Cd²⁺, Cu²⁺, Zn²⁺, Pb²⁺, and Hg²⁺ being common targets. mcgill.ca The coordination interactions between the metal ions and the nitrogen and oxygen donor atoms of the ligand are key to this high adsorption capacity. researchgate.net

The selectivity of PIDA for different heavy metals is crucial for its practical applications. In competitive environments, the relative stability of the formed complexes dictates which metal will be preferentially bound. Studies on PIDA-functionalized adsorbents have determined the maximum adsorption capacities for several metal ions, providing an indirect measure of binding affinity under specific experimental conditions. researchgate.net

Table 1: Maximum Adsorption Capacities of PIDA-Functionalized MWCNTs for Selected Heavy Metal Ions

This table presents the maximum amount of each metal ion that can be adsorbed per gram of the PIDA-modified adsorbent material, as determined from solid-phase extraction experiments.

Metal IonMaximum Adsorption Capacity (mg g⁻¹)
Iron(III)64.5
Copper(II)30.5
Lead(II)17.0
Data sourced from Cui et al., 2013. researchgate.net

Thermodynamics and Kinetics of Complex Formation

The formation of a metal complex in solution is an equilibrium process, and the strength of the interaction is quantified by the stability constant (also known as the formation constant). wikipedia.org For this compound, these constants have been determined for various metal ions using techniques such as pH-metric titration and calorimetry. researchgate.netresearchgate.net The stability constant, often expressed as its logarithm (log K), provides essential information for calculating the concentration of metal complexes in solution. wikipedia.org

Thermodynamic studies, including the determination of formation heats (enthalpy changes, ΔH), provide deeper insight into the complexation process. Calorimetric studies have been conducted on binary complexes of N-(para-substituted phenyl)iminodiacetic acids with metals like Ni(II), Co(II), and Zn(II). researchgate.netpku.edu.cn These investigations found that the formation heats of the complexes followed the Irving-Williams order, a well-established trend for the stability of high-spin octahedral complexes of first-row transition metals. researchgate.net Furthermore, the heats of formation for Cu(II) complexes with PIDA derivatives have also been determined. researchgate.net

The stability of complexes formed between PIDA and various metal ions has been quantified, with values varying depending on the metal ion. For example, the solution stabilities for complexes with rare earth elements were measured at 25°C. acs.org The stability constants for common transition metals have also been reported in the literature. researchgate.net

Table 2: Selected Stability Constants (log K) for this compound Metal Complexes

This table lists the logarithm of the formation constants for 1:1 complexes between this compound and various metal ions, indicating the stability of these complexes in solution.

Metal Ionlog K₁Conditions
Copper(II)6.37Not specified
Zinc(II)3.53Not specified
Lanthanum(III)5.56µ = 0.1 (KNO₃), 25°C
Praseodymium(III)5.82µ = 0.1 (KNO₃), 25°C
Neodymium(III)5.92µ = 0.1 (KNO₃), 25°C
Samarium(III)6.13µ = 0.1 (KNO₃), 25°C
Europium(III)6.16µ = 0.1 (KNO₃), 25°C
Gadolinium(III)6.10µ = 0.1 (KNO₃), 25°C
Terbium(III)6.22µ = 0.1 (KNO₃), 25°C
Dysprosium(III)6.26µ = 0.1 (KNO₃), 25°C
Holmium(III)6.25µ = 0.1 (KNO₃), 25°C
Erbium(III)6.29µ = 0.1 (KNO₃), 25°C
Thulium(III)6.36µ = 0.1 (KNO₃), 25°C
Ytterbium(III)6.45µ = 0.1 (KNO₃), 25°C
Lutetium(III)6.42µ = 0.1 (KNO₃), 25°C
Data sourced from Thompson, 1963 and Lin et al., 1993. researchgate.netacs.org

The kinetics of complex formation describe the rate at which the metal and ligand associate to form a complex and the rate at which the complex dissociates back into its components. These rates are fundamental to understanding the reaction mechanism. For many ligand substitution reactions, a mechanism involving the initial formation of an outer-sphere complex between the metal ion and the ligand, followed by the release of a coordinated solvent molecule and the entry of the new ligand into the inner coordination sphere, is proposed. rsc.org

Kinetic studies on systems involving PIDA are less common than equilibrium studies. However, kinetic parameters for reactions involving PIDA can be obtained using methods like spectrophotometry. vdoc.pub The rates of association and dissociation are influenced by factors such as the nature of the metal ion, the solvent, and the temperature. For instance, the kinetics of the decomposition of this compound under photoreductive conditions have been investigated, highlighting the formation of various radical and molecular products over time. mdpi.com Kinetic evidence from related systems, such as the reaction of Fe(II) and Co(II) with glycinate, suggests complex formation can proceed through a carboxyl displacement mechanism. rsc.org

Structural Elucidation of this compound Metal Complexes

The structural analysis of two dinuclear copper(II) complexes with this compound (H₂L), [Cu₂(L)₂(2,2'-bipy)₂]·8H₂O (Complex 1) and [Cu₂(L)₂(phen)₂]·2H₂O (Complex 2), has been reported. researchgate.net In these structures, the PIDA ligand coordinates to the copper centers, and additional ligands like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen) complete the coordination sphere. researchgate.net The analysis reveals the specific mode of binding of the PIDA ligand and the geometry around the central metal ions. researchgate.net For example, in many transition metal complexes, the metal ion is coordinated by nitrogen and oxygen atoms from the ligands to form geometries such as distorted square planar or octahedral. nih.govmdpi.com

Table 3: Crystallographic Data for Dinuclear Cu(II)-PIDA Complexes

This table summarizes the crystal system, space group, and unit cell parameters for two copper(II) complexes containing the this compound ligand.

ComplexFormulaCrystal SystemSpace Group
1 [Cu₂(L)₂(2,2'-bipy)₂]·8H₂OTriclinic
2 [Cu₂(L)₂(phen)₂]·2H₂OMonoclinicP2₁/c
Data sourced from Kong et al., 2007. researchgate.net

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings and to predict the structures and properties of molecules. nih.govmdpi.com These theoretical methods can be used to calculate the optimized molecular geometry, electronic structure, and chemical bond characteristics of this compound and its metal complexes. nih.govnih.gov

For the this compound molecule itself, DFT calculations have been used to determine its optimized geometry and compare the theoretical structural parameters, such as bond lengths and angles, with crystallographic data from similar molecules. nih.gov This approach can be extended to its metal complexes to model their coordination geometries. researchgate.net DFT studies on related metal complexes with N,O-donor ligands have successfully predicted stable structures, vibrational frequencies (IR spectra), and electronic properties. researchgate.netresearchgate.net By optimizing the structure of a PIDA-metal complex, researchers can gain insights into the preferred coordination number and geometry (e.g., tetrahedral, square-planar, or octahedral), which are dictated by the electronic configuration of the metal ion and the steric and electronic properties of the ligand. nih.govresearchgate.net Such calculations also provide information on the distribution of electron density and the nature of the metal-ligand bonds. mdpi.com

Spectroscopic and Analytical Characterization in N Phenyliminodiacetic Acid Research

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses of N-Phenyliminodiacetic Acid and its Complexes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural characterization of this compound and its metal complexes. These methods probe the vibrational modes of molecules, offering a molecular fingerprint that is sensitive to changes in chemical structure and bonding.

In the FT-IR spectrum of free this compound, characteristic absorption bands are observed for its functional groups. The broad absorption in the region of 3000 cm⁻¹ is attributed to the O-H stretching vibrations of the carboxylic acid groups, often showing evidence of hydrogen bonding. The stretching vibrations of the C=O groups in the carboxylic acid moieties typically appear as a strong band around 1700-1730 cm⁻¹. The C-N stretching vibration of the tertiary amine is also a key diagnostic peak. The aromatic C-H and C=C stretching vibrations of the phenyl ring are observed in their characteristic regions.

Upon complexation with metal ions, significant changes in the vibrational spectra of N-PIDA are observed, providing evidence of coordination. The most notable changes occur in the carboxylate region. The strong C=O stretching band of the free carboxylic acid is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). The energy difference (Δν = νₐₛ - νₛ) between these two bands can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). A larger Δν value is typically associated with a higher degree of covalent character in the metal-oxygen bond.

Furthermore, the C-N stretching band may also shift upon coordination, indicating the involvement of the nitrogen atom in the complex formation. The appearance of new, lower-frequency bands, typically below 600 cm⁻¹, can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, directly confirming the formation of coordination bonds.

FT-Raman spectroscopy provides complementary information to FT-IR. While C=O stretching vibrations are strong in both, aromatic ring vibrations are often more intense in the Raman spectrum, aiding in the characterization of the phenyl group. The symmetric vibrations of non-polar bonds are particularly Raman active. By comparing the FT-IR and FT-Raman spectra, a more complete vibrational assignment can be achieved, leading to a comprehensive understanding of the structural changes this compound undergoes upon complexation.

Table 1: Characteristic Vibrational Frequencies for this compound and its Metal Complexes

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) in Free LigandExpected Shift upon Complexation
Carboxylic AcidO-H stretch~3000 (broad)Disappears upon deprotonation and coordination
Carboxylic AcidC=O stretch1700-1730Replaced by νₐₛ(COO⁻) and νₛ(COO⁻)
CarboxylateAsymmetric stretch (νₐₛ)-~1550-1650
CarboxylateSymmetric stretch (νₛ)-~1380-1450
Tertiary AmineC-N stretch~1100-1200Shift in position
Aromatic RingC-H stretch>3000Minor shifts
Aromatic RingC=C stretch~1450-1600Minor shifts
Metal-LigandM-O stretch-~400-600
Metal-LigandM-N stretch-~300-500

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound in solution. By providing information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C, NMR allows for a detailed mapping of the molecular structure.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methylene (B1212753) protons (-CH₂-) of the two acetate (B1210297) arms are chemically equivalent and appear as a singlet in the region of δ 4.0-4.5 ppm. The integration of these signals confirms the ratio of aromatic to methylene protons. The acidic protons of the carboxylic acid groups are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid groups (δ 170-180 ppm), the aromatic carbons (δ 110-150 ppm), and the methylene carbons (δ 50-60 ppm). The number of signals in the aromatic region can help confirm the substitution pattern of the phenyl ring.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusFunctional GroupApproximate Chemical Shift (ppm)
¹HAromatic (C₆H₅)7.0 - 8.0 (multiplet)
¹HMethylene (CH₂)4.0 - 4.5 (singlet)
¹³CCarbonyl (C=O)170 - 180
¹³CAromatic (C₆H₅)110 - 150
¹³CMethylene (CH₂)50 - 60

2D NMR Techniques for Elucidating Connectivity

While 1D NMR spectra provide fundamental information, 2D NMR techniques are often employed for a more detailed and unambiguous assignment of the structure, especially for more complex derivatives or in cases of signal overlap.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For N-PIDA, COSY can confirm the coupling between adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the singlet of the methylene protons in the ¹H spectrum will correlate with the methylene carbon signal in the ¹³C spectrum.

Together, these NMR techniques provide a comprehensive picture of the molecular structure of this compound in solution and are essential for confirming its identity and purity.

Electronic Absorption and Emission Spectroscopy (UV-Vis) in Coordination Studies

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is a key technique for investigating the formation and electronic structure of metal complexes of this compound. This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of free this compound in a suitable solvent is characterized by absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions within the aromatic phenyl ring. The exact position and intensity of these bands can be influenced by the solvent polarity.

Upon coordination to a metal ion, the electronic spectrum can change significantly. These changes can arise from several phenomena:

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital. LMCT bands are often intense and can appear in the visible region, leading to colored complexes. The energy of the LMCT band is dependent on the nature of the metal ion and the ligand.

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the excitation of an electron from a metal-based orbital to a ligand-based orbital. MLCT bands are also typically intense and can result in colored compounds.

d-d Transitions: For transition metal complexes, absorptions can occur due to the excitation of electrons between d-orbitals of the metal ion that have been split in energy by the ligand field. These transitions are generally much weaker than charge transfer bands and are often observed in the visible region. The energy and number of d-d transitions provide information about the geometry of the coordination sphere and the oxidation state of the metal ion.

By monitoring the changes in the UV-Vis spectrum upon addition of a metal salt to a solution of this compound, the formation of a complex can be followed, and in some cases, the stoichiometry of the complex can be determined using methods like the mole-ratio or Job's plot. The appearance of new absorption bands in the visible region is a strong indicator of coordination and provides valuable information about the electronic structure of the resulting metal complex.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound with high accuracy and to obtain structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₁₀H₁₁NO₄) is 209.20 g/mol . cymitquimica.com In a mass spectrum, the peak corresponding to the intact molecule, known as the molecular ion peak (M⁺), would be expected at an m/z value corresponding to this molecular weight. High-resolution mass spectrometry can provide a very precise mass measurement, which can be used to confirm the elemental composition of the molecule.

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecule. The fragmentation pattern observed in the mass spectrum of this compound can be predicted based on the functional groups present:

Loss of a carboxyl group: A common fragmentation pathway for carboxylic acids is the loss of a carboxyl radical (•COOH), resulting in a fragment with a mass of M - 45.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion would produce a fragment at M - 44.

Cleavage of the C-N bond: The bonds adjacent to the nitrogen atom are susceptible to cleavage. This could lead to the formation of various fragment ions, including those corresponding to the phenylamino (B1219803) group or the acetate side chains.

Fragmentation of the phenyl ring: The aromatic ring can also undergo fragmentation, although it is generally more stable than the side chains.

By analyzing the m/z values of the fragment ions, it is possible to piece together the structure of the original molecule, thus confirming the identity of this compound. Softer ionization techniques, such as electrospray ionization (ESI), can be used to observe the molecular ion with less fragmentation, which is particularly useful for confirming the molecular weight.

Advanced Analytical Techniques for this compound Detection and Quantification

The detection and quantification of this compound, particularly at low concentrations or in complex matrices such as environmental or biological samples, often necessitate the use of advanced analytical techniques that offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of N-PIDA. Reversed-phase HPLC, using a C18 column, is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (to control the ionization state of the carboxylic acid groups) and an organic solvent like methanol (B129727) or acetonitrile (B52724). Detection is often achieved using a UV detector, set at a wavelength where the phenyl group of N-PIDA absorbs strongly. For enhanced selectivity and sensitivity, HPLC can be coupled with more advanced detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. In LC-MS/MS, a specific parent ion of N-PIDA is selected and fragmented, and a characteristic fragment ion is monitored. This selected reaction monitoring (SRM) provides a very high degree of selectivity and allows for the quantification of N-PIDA at trace levels, even in the presence of interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of N-PIDA, although it typically requires a derivatization step to convert the non-volatile carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters). This derivatization process adds a step to the sample preparation but can result in excellent chromatographic separation and sensitive detection.

Other techniques that could potentially be applied for the analysis of N-PIDA include:

Capillary Electrophoresis (CE): This technique separates analytes based on their charge-to-size ratio in a capillary filled with an electrolyte. CE can offer high separation efficiency and is particularly well-suited for the analysis of charged species like the deprotonated form of N-PIDA.

Spectrofluorimetry: If N-PIDA or its derivatives are fluorescent, or if they can be made fluorescent through a chemical reaction, spectrofluorimetry can provide a highly sensitive method for quantification.

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis, including the concentration range of interest, the complexity of the sample matrix, and the desired level of accuracy and precision.

Chromatographic Methods (e.g., HPLC, Ion Chromatography)

Chromatographic techniques are fundamental for separating this compound from complex mixtures, such as reaction media or environmental samples. The choice of method depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic acids. For this compound, reversed-phase (RP) HPLC is often the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acid modifier like formic or phosphoric acid to control the ionization of the analyte's carboxylic acid groups and ensure good peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in N-PID exhibits strong absorbance.

Ion Chromatography (IC) is particularly effective for the analysis of ionic species and is well-suited for separating carboxylates like this compound. thermofisher.com This technique utilizes ion-exchange resins as the stationary phase to separate analytes based on their charge. thermofisher.com A typical IC system for organic acid analysis employs an anion-exchange column with a hydroxide (B78521) or carbonate/bicarbonate eluent. Suppressed conductivity detection is the most common detection method, offering high sensitivity and selectivity for ionic analytes by minimizing background conductivity from the eluent. thermofisher.com

Below is a table summarizing typical conditions for these chromatographic methods.

Table 1. Typical Chromatographic Conditions for this compound Analysis
ParameterHPLC MethodIon Chromatography Method
Stationary Phase (Column) Reversed-Phase C18 or C8Anion-Exchange (e.g., Dionex IonPac™ AS11-HC)
Mobile Phase/Eluent Acetonitrile/Water or Methanol/Water with 0.1% Formic AcidPotassium Hydroxide (KOH) or Sodium Carbonate/Bicarbonate Gradient
Flow Rate 0.5 - 1.5 mL/min1.0 - 2.0 mL/min
Detection UV-Vis (e.g., at 254 nm)Suppressed Conductivity
Temperature Ambient to 40°CAmbient to 35°C
Injection Volume 5 - 20 µL10 - 50 µL

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds. nih.gov this compound contains a phenyl group attached to a nitrogen atom, a structure that can be susceptible to electrochemical oxidation. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed to study its redox behavior and for quantitative analysis.

The analysis is typically performed using a three-electrode system consisting of a working electrode, a reference electrode, and a counter electrode. Glassy carbon electrodes (GCE) are commonly used as working electrodes, sometimes modified with nanomaterials to enhance sensitivity and selectivity. nih.gov The principle involves applying a potential to the working electrode and measuring the resulting current. For N-PID, an oxidation peak would be expected at a specific potential, and the height or area of this peak is proportional to its concentration in the sample. These methods are valued for their rapid response and suitability for on-site analysis without extensive sample pretreatment. nih.gov

The following table outlines typical parameters for the electrochemical determination of aromatic compounds similar to this compound.

Table 2. Typical Parameters for Electrochemical Analysis
ParameterTypical Conditions/Values
Technique Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV)
Working Electrode Glassy Carbon Electrode (GCE), bare or modified
Reference Electrode Ag/AgCl (in saturated KCl)
Counter Electrode Platinum Wire
Supporting Electrolyte Phosphate Buffer Solution (PBS) or Britton-Robinson Buffer
pH Range Acidic to Neutral (e.g., pH 3.0 - 7.0)
Potential Range e.g., +0.4 V to +1.2 V vs. Ag/AgCl
DPV Pulse Amplitude 50 mV
DPV Pulse Width 50 ms

Advanced Applications of N Phenyliminodiacetic Acid in Research

N-Phenyliminodiacetic Acid in Polymer Science and Materials Chemistry

The distinct characteristics of this compound have led to its exploration in the synthesis and modification of polymeric materials, influencing everything from polymerization initiation to the creation of complex supramolecular structures.

Role in Polymerization Initiation and Dental Adhesion

This compound has been identified as a key component in dental adhesive systems, where it functions as a self-etching primer with the ability to initiate polymerization. nih.govnih.gov In dental restorations, achieving a strong and durable bond between the restorative material (composite resin) and the tooth structure (dentin) is crucial. PIDAA's acidic nature allows it to condition or etch the dentin surface, creating a suitable substrate for adhesion. nih.gov

Simultaneously, it acts as a co-initiator in the polymerization of adhesive resins. nih.gov Research has shown that formulations combining PIDAA with other monomers, such as the diadduct of pyromellitic anhydride (B1165640) and 2-hydroxyethyl methacrylate (B99206) (PMDM), and a photoinitiator like camphorquinone, result in significantly higher shear bond strengths of composites to dentin. nih.gov This dual functionality simplifies the bonding process by combining the etching and priming steps, leading to effective adhesion. nih.gov

The table below summarizes the mean shear bond strengths of different dental resin formulations when used with a PIDAA primer, both with and without the presence of camphorquinone, a common photoinitiator.

Resin FormulationInitiator SystemMean Shear Bond Strength (MPa)
(A) Non-carboxylic acid bonding resin (BisGMA/HEMA)PIDAA4.1 ± 4.9
(A) Non-carboxylic acid bonding resin (BisGMA/HEMA)PIDAA + Camphorquinone11.0 ± 3.9
(B) Carboxylic acid monomer (PMDM)PIDAA13.7 ± 5.6
(B) Carboxylic acid monomer (PMDM)PIDAA + Camphorquinone27.0 ± 5.3
(C) Combination system (BisGMA/HEMA/PMDM)PIDAA7.0 ± 5.2
(C) Combination system (BisGMA/HEMA/PMDM)PIDAA + Camphorquinone18.3 ± 5.3

Data sourced from a study on photoactivated dentin bonding with this compound. nih.gov

Development of Polymeric Materials Incorporating this compound

The incorporation of this compound into polymer chains can impart desirable properties to the resulting materials. While direct synthesis of polymers containing PIDAA is an emerging area of research, studies on related functional polymers provide insights into the potential applications. For instance, polymers containing phenylboronic acid have been synthesized for applications in drug delivery, taking advantage of their ability to interact with sugars. nih.gov Similarly, the synthesis of polymers with amino acid-based functionalities has been explored for biomedical applications due to their biocompatibility. rsc.org

The presence of the this compound moiety within a polymer backbone or as a pendant group could create materials with built-in chelating capabilities, improved adhesion to various substrates, and altered solubility and thermal properties. The synthesis of such polymers could be achieved through various polymerization techniques, including free-radical polymerization of a vinyl-substituted PIDAA derivative or by post-polymerization modification of a suitable polymer precursor. nih.gov These advanced functional polymers could find use in coatings, adhesives, and biomedical devices. rsc.org

Supramolecular Architectures and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures. mdpi.com Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "guest" molecule within a "host" molecule. researchgate.net

While specific research on this compound in forming supramolecular architectures is limited, its structure suggests potential in this area. The phenyl ring can participate in π-π stacking interactions, a common driving force for self-assembly. The carboxylic acid groups can form strong hydrogen bonds, another key interaction in building supramolecular structures.

Furthermore, derivatives of this compound could be designed to act as hosts for specific guest molecules. The iminodiacetate (B1231623) group is a known chelating agent for metal ions, suggesting that PIDAA-based hosts could be developed for sensing or sequestering metal ions. The anilino moiety could be modified to tune the electronic and steric properties of the binding cavity, potentially leading to selective recognition of organic guest molecules. kiku.dk The development of such host-guest systems could have applications in sensing, catalysis, and controlled release.

Environmental Research Applications of this compound

The chelating properties of the iminodiacetic acid group make this compound and materials derived from it promising candidates for environmental applications, particularly in the remediation of heavy metal contamination.

Heavy Metal Ion Remediation and Solid Phase Extraction

Heavy metal pollution is a significant environmental concern. Chelating agents are molecules that can bind tightly to metal ions, forming stable, water-soluble complexes that can be removed from contaminated water. The iminodiacetic acid (IDA) functional group is a well-established chelating moiety used in resins for the removal of heavy metal ions. nih.gov

Resins functionalized with iminodiacetic acid have been shown to be effective in adsorbing a variety of heavy metal ions, including cadmium(II), copper(II), nickel(II), and lead(II). aapd.org The introduction of a phenyl group, as in this compound, can modify the properties of these chelating resins. The phenyl group increases the hydrophobicity of the molecule, which could influence its interaction with the polymer support and its affinity for different metal ions.

Solid phase extraction (SPE) is a technique used for the separation and preconcentration of analytes from a solution. Chelating resins containing iminodiacetic acid are widely used as sorbents in SPE for the selective extraction of metal ions from environmental samples. nih.gov The use of this compound-functionalized sorbents could offer a different selectivity profile compared to traditional IDA resins, potentially allowing for the targeted removal of specific metal ions from complex mixtures.

Selective Adsorption and Separation Processes

The efficiency of a chelating resin in environmental remediation depends not only on its capacity to bind metal ions but also on its selectivity. In many industrial wastewaters, valuable or highly toxic metals are present at low concentrations alongside a high concentration of less harmful ions. Selective removal of the target metals is therefore highly desirable.

The selectivity of iminodiacetic acid-based resins is influenced by factors such as the pH of the solution and the nature of the metal ion. Quantum-chemical calculations have shown that the energy of complexation of the iminodiacetate group is significantly higher for divalent transition metal ions compared to monovalent alkali metal ions, explaining its selectivity. researchgate.net

The N-phenyl group in this compound can further influence this selectivity. The steric bulk of the phenyl group may favor the binding of certain metal ions over others based on their preferred coordination geometry. Additionally, the electronic effects of the phenyl ring can modulate the electron density on the nitrogen and oxygen donor atoms of the iminodiacetate group, thereby altering the stability of the metal complexes. This tailored selectivity could be exploited in the development of advanced separation processes for the recovery of valuable metals from industrial streams or the removal of specific toxic metals from drinking water.

This compound in Biological and Pharmaceutical Research

This compound (PhIDA) has emerged as a compound of interest in various streams of biological and pharmaceutical research due to its inherent properties as a chelating agent. Its ability to form stable complexes with a variety of metal ions underpins its application and exploration in studies concerning the delicate balance of metal ions in biological systems, the conceptual design of advanced diagnostic tools, and its potential role in antimicrobial strategies.

Metal-Ion Homeostasis and Biological Interactions

The maintenance of metal-ion homeostasis—the proper regulation and distribution of metal ions—is critical for cellular function, and disruptions can lead to pathological conditions. nih.govnih.gov Chelating agents like this compound can interact with and modulate the concentration of free metal ions, thereby influencing biological processes. The fundamental chemistry of these interactions is governed by the formation of metal-ligand complexes, the strength of which is described by stability constants. beloit.eduscienceinhydroponics.com

The interaction of PhIDA with biologically significant divalent and trivalent metal cations is a key area of study. As a tridentate ligand, PhIDA can bind to metal ions, effectively sequestering them from the surrounding environment or preventing them from engaging in potentially harmful reactions. nih.gov This action is central to the concept of using such compounds to counteract imbalances in metal ion concentrations that are associated with various diseases. nih.gov The stability of these complexes is crucial; a high stability constant indicates a strong affinity between the chelating agent and the metal ion. beloit.eduscienceinhydroponics.com

Table 1: Stability Constants (log K) of Common Chelating Agents with Various Metal Ions This table provides context by showing stability constants for well-known chelating agents, illustrating the range of affinities for different metal ions. Data for this compound is less commonly tabulated alongside these agents but its chelating action follows the same principles.

Metal Ion EDTA DTPA GLDA MGDA
Ca²⁺ 10.7 10.7 6.4 7.0
Cu²⁺ 18.8 21.2 13.1 13.9
Fe³⁺ 25.1 28.6 11.7 16.5
Mg²⁺ 8.7 9.3 5.5 5.8
Mn²⁺ 13.9 15.2 7.6 8.4
Zn²⁺ 16.5 18.2 10.0 11.0

Data sourced from Green-Mountain Chem. green-mountainchem.com

Development of Imaging Agents and Biosensors (Conceptual)

The structural backbone of this compound offers a versatile platform for the conceptual development of sophisticated imaging agents and biosensors. nih.govmdpi.com The core principle involves modifying the PhIDA molecule to incorporate reporter groups—such as fluorophores or radionuclides—whose properties change upon binding a target metal ion.

Conceptually, a fluorescent biosensor could be created by attaching a fluorescent molecule to the PhIDA structure. In the absence of a specific metal ion, the sensor might exhibit a certain level of fluorescence. When the PhIDA portion of the molecule binds to the target ion, the resulting conformational change could either enhance or quench the fluorescence, allowing for the detection and quantification of the ion. nih.govresearchgate.net This approach is being explored with various chelating structures for sensing biologically important molecules. mdpi.com

Similarly, for medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), PhIDA could serve as a chelator to securely bind a radioactive metal isotope. nih.gov The entire molecule could then be designed to target specific tissues or cell types. The stable chelation provided by the PhIDA framework is critical to prevent the premature release of the radionuclide, ensuring it reaches its target and provides a clear diagnostic image. nih.gov

Exploration in Antimicrobial Contexts

The investigation of this compound and its derivatives in antimicrobial research often focuses on their metal complexes. The chelation of a metal ion by a ligand like PhIDA can significantly enhance the antimicrobial potency compared to the ligand or the metal ion alone. nih.govscispace.com This enhancement is often explained by chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. nih.gov This can increase the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms like bacteria and fungi. nih.gov

Research has demonstrated that metal complexes of various organic ligands exhibit significant activity against a range of pathogens. mdpi.comnih.govsbmu.ac.ir For instance, copper(II) and cobalt(II) complexes have shown notable antibacterial and antifungal activities. scispace.com The mechanism of action can vary, from disrupting the cell membrane to inhibiting essential enzymes or interfering with DNA replication. nih.govnih.gov While phenylacetic acid itself has shown antibacterial activity by affecting cell metabolism and membrane integrity nih.govmdpi.com, its complexation with metals introduces additional mechanisms of toxicity to microbial cells. Studies on related phenoxyacetic acid analogues have also shown activity against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net

Table 2: Examples of Antimicrobial Activity of Metal Complexes with Organic Ligands This table presents findings from studies on various metal-ligand complexes, illustrating the general principle that chelation can enhance antimicrobial activity. These examples provide a framework for understanding the potential of this compound complexes.

Metal Complex Type Target Microorganism(s) Observed Effect Reference
Copper (II) complexes with heterocyclic sulfonamides Gram-positive and Gram-negative bacteria Greater antimicrobial activity compared to the free sulfonamides. nih.gov
Silver (I)-N-heterocycle complexes B. subtilis, S. aureus, C. albicans, S. cerevisiae Remarkable antibacterial and antifungal activities (MICs 7.9-62.5 µg/mL). scispace.com
Copper and Cobalt ternary complexes Bacteria and Fungi Remarkable antibacterial and antifungal activities (MICs 6.25 to 12.5 µg/mL). scispace.com
Ni(II) complex with 2-(phenylsubstituted) benzimidazole S. aureus, E. coli Very good activity with MIC values of 50 and 6.25 µg∙mL⁻¹, respectively. mdpi.com
Phenylacetic Acid (PAA) Agrobacterium tumefaciens Good antibacterial activity (IC₅₀ of 0.8038 mg/mL). nih.gov

MIC = Minimum Inhibitory Concentration; IC₅₀ = Half maximal inhibitory concentration.

Theoretical and Computational Studies of N Phenyliminodiacetic Acid

Quantum Mechanical Investigations (DFT, Ab Initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, are foundational to modern computational chemistry. They are used to solve the Schrödinger equation (or its density-based equivalent) for a molecule, providing detailed information about its electronic structure and energy. nih.gov These calculations are performed on the ground state of the molecule to predict its properties. nih.gov

A primary application of quantum mechanical methods is the determination of a molecule's most stable three-dimensional arrangement, known as geometry optimization. mdpi.comnih.gov This process computationally finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a true energy minimum is reached. nih.govmdpi.com For N-Phenyliminodiacetic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all constituent atoms. nih.gov The resulting optimized structure represents the molecule's most probable geometry. uomphysics.net

Once the geometry is optimized, the electronic structure can be analyzed in detail. nih.gov Key aspects of this analysis include the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons.

LUMO: Represents the lowest energy orbital that can accept electrons, indicating the molecule's susceptibility to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.govresearchgate.net

Another important tool for understanding electronic structure is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP surface illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netijasret.com For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid groups as regions of negative potential and the hydrogen atoms as areas of positive potential.

| Mulliken Charges | Calculated partial charges on each atom | Provides insight into the distribution of electrons within the molecule. |

Note: The table describes parameters that would be obtained from a specific computational study, which has not been detailed in the available literature for this compound.

To gain a deeper understanding of the nature of chemical bonds within a molecule, specialized topological analyses like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are employed. nih.gov These methods provide a quantitative description of electron localization in the molecular space, which is useful for classifying bonding types (covalent, ionic) and identifying lone pairs of electrons. ijasret.comresearchgate.net

Electron Localization Function (ELF): ELF analysis reveals regions of molecular space where the probability of finding a pair of electrons is high. researchgate.net The ELF values range from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. researchgate.net In this compound, ELF analysis would visualize the covalent bonds within the phenyl ring, the C-N bond, and the C-C and C-O bonds of the acetate (B1210297) groups.

Localized Orbital Locator (LOL): Similar to ELF, LOL analysis also provides insight into electron localization based on the kinetic energy density of the electrons. ijasret.com It offers a clear and defined picture of bonding and lone pair regions. nih.gov Red-colored regions in LOL maps typically indicate areas with high electron density, such as covalent bonds. researchgate.net

Both ELF and LOL are powerful tools for visualizing the chemical structure and understanding the distribution of electron density, complementing the information provided by FMO and MEP analyses. nih.gov

Molecular Dynamics Simulations of this compound and its Complexes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. sciencepg.com By solving Newton's equations of motion for a system, MD simulations can provide a detailed, time-resolved view of molecular behavior, offering insights into dynamic processes that are not accessible through static quantum mechanical calculations. sciencepg.comuic.edu

For this compound, MD simulations would be particularly useful for studying its interactions with other molecules, such as metal ions, proteins, or solvent molecules. nih.gov A typical simulation involves:

System Setup: Defining the initial positions of all atoms in a simulation box, including the molecule of interest (this compound or its complex) and the surrounding environment (e.g., water molecules).

Force Field Application: Choosing a force field (e.g., AMBER, CHARMM), which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov The force field governs the interactions between bonded and non-bonded atoms.

Simulation Run: Integrating the equations of motion over a series of small time steps to generate a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com

Analysis: Analyzing the resulting trajectory to extract valuable information, such as conformational changes, binding energies, diffusion rates, and the stability of complexes. sciencepg.com

MD simulations could be used to investigate the chelation of metal ions by this compound, revealing the stability of the resulting metal complex and the preferred coordination geometry. mdpi.com They could also model the binding of this compound to a biological target, such as an enzyme's active site, providing insights into the binding mechanism and affinity. uic.edu

Quantitative Structure-Activity Relationships (QSAR) and Linear Free Energy Relationships (LFER)

Quantitative Structure-Activity Relationship (QSAR) and Linear Free Energy Relationship (LFER) studies are computational approaches used to correlate a molecule's chemical structure with its reactivity or biological activity. youtube.com

Quantitative Structure-Activity Relationships (QSAR) analysis is a modeling technique that aims to develop mathematical models to predict the biological activity of new compounds based on their structural features. frontiersin.org A QSAR study on derivatives of this compound would involve:

Compiling a dataset of this compound analogues with measured biological activity (e.g., enzyme inhibition, antioxidant activity). pensoft.net

Calculating a variety of molecular descriptors for each analogue. These descriptors are numerical values that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the observed biological activity. eijppr.com

Validating the resulting model to ensure it is statistically significant and has good predictive power. nih.gov

The final QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, guiding the development of more potent molecules. eijppr.com

Linear Free Energy Relationships (LFER) relate the logarithm of reaction rate constants or equilibrium constants for one series of reactions to that of a related series. libretexts.org The Hammett equation is a well-known example of an LFER used to quantify the effect of substituents on the reactivity of aromatic compounds. youtube.comnih.gov

A study on N-(meta or para substituted phenyl)iminodiacetic acid (RPhIDA) derivatives investigated the stability of their binary and ternary complexes with metal ions like Ni(II), Co(II), and Zn(II). pku.edu.cn It was found that a linear free energy relationship exists between the stability constants of these metal complexes and the base strengths of the substituted RPhIDA ligands. pku.edu.cn This relationship demonstrates that the electron-donating or electron-withdrawing nature of the substituent on the phenyl ring directly and predictably influences the stability of the metal complexes formed by the ligand. pku.edu.cn

Table 2: Stability Constants (log K) of Binary Complexes of Substituted N-Phenyliminodiacetic Acids with Various Metal Ions

Substituent (R) Ni(II) Co(II) Zn(II)
p-OCH₃ 8.83 7.73 7.91
p-CH₃ 8.70 7.61 7.78
H 8.42 7.37 7.51
p-Cl 8.11 7.08 7.22

Source: Data derived from a study on linear free energy relationships in complex compounds. pku.edu.cn

This LFER provides a quantitative framework for understanding how structural modifications to the this compound scaffold affect its coordination chemistry. pku.edu.cn

Future Directions and Emerging Research Avenues

Exploration of N-Phenyliminodiacetic Acid in Catalysis

The exploration of this compound and its derivatives as ligands in transition metal-catalyzed reactions is a burgeoning field of research. The iminodiacetate (B1231623) group provides a stable coordination site for metal ions, while the phenyl group can be functionalized to modulate the steric and electronic properties of the resulting catalyst, influencing its activity, selectivity, and stability.

Transition metal complexes are fundamental to many catalytic processes in modern chemistry. osti.govresearchgate.netdntb.gov.ua The design of ligands that can fine-tune the properties of the metal center is crucial for developing efficient and selective catalysts. This compound offers a scaffold that can be systematically modified. For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electron density at the metal center, thereby affecting its catalytic performance in reactions such as oxidations and cross-couplings. nih.govmdpi.comrutgers.edu

Table 1: Potential Catalytic Applications of this compound Metal Complexes

Catalytic Reaction Potential Role of this compound Ligand Relevant Metal Centers
Oxidation Reactions Stabilize high-valent metal-oxo species, influence substrate selectivity through steric hindrance. Manganese, Iron, Copper nih.govnsf.govnih.govresearchgate.net
Cross-Coupling Reactions Modulate reductive elimination and transmetalation steps, enhance catalyst stability. Palladium, Nickel nih.govnih.govtubitak.gov.trresearchgate.net

| Hydrogenation Reactions | Influence hydrogen activation and substrate coordination. | Rhodium, Ruthenium, Iridium |

Research in this area could focus on synthesizing a library of this compound derivatives and screening their corresponding metal complexes for catalytic activity in a variety of organic transformations. Mechanistic studies, employing techniques such as in-situ spectroscopy, could provide valuable insights into the role of the ligand in the catalytic cycle, paving the way for the rational design of next-generation catalysts.

Integration of this compound into Nanomaterials and Hybrid Systems

The functionalization of nanomaterials with organic molecules is a key strategy for tailoring their properties and expanding their applications. This compound, with its chelating and aromatic functionalities, is an excellent candidate for surface modification of various nanomaterials, including metal nanoparticles, quantum dots, and magnetic nanoparticles. iphy.ac.cnnih.gov

The iminodiacetic acid group can act as a robust anchor for attaching the molecule to the surface of metal-based nanomaterials. This surface modification can enhance the stability of the nanoparticles in solution, preventing aggregation and preserving their unique size-dependent properties. nih.govresearchgate.net Furthermore, the carboxylate groups can be used to impart a negative surface charge, improving their dispersibility in aqueous media, which is crucial for many biological applications. researchgate.nethowarthgroup.orghowarthgroup.org

The phenyl ring offers a platform for further functionalization. For instance, fluorescent dyes or targeting moieties could be attached to the phenyl group, enabling the use of these functionalized nanoparticles in bioimaging and targeted drug delivery. nsf.govnih.govnih.govnih.govhowarthgroup.orgnih.govsemanticscholar.org In the realm of hybrid systems, this compound could serve as a linker molecule in the synthesis of metal-organic frameworks (MOFs), contributing to the porosity and functionality of these crystalline materials.

Table 2: Potential Applications of this compound-Functionalized Nanomaterials

Nanomaterial Type Functionalization Role of this compound Potential Application
Gold Nanoparticles Stabilizing and capping agent, platform for further bioconjugation. nih.govucc.iediva-portal.orgresearchgate.netsciengpub.ir Biosensing, drug delivery, photothermal therapy.
Quantum Dots Surface passivation, improved biocompatibility, targeting ligand attachment. researchgate.nethowarthgroup.orghowarthgroup.orgpageplace.denih.govnih.gov Cellular imaging, multiplexed diagnostics.

| Magnetic Nanoparticles | Enhanced colloidal stability, surface for bioconjugation. iphy.ac.cnnih.gov | Magnetic resonance imaging (MRI), magnetic separation. |

Future research will likely focus on the development of synthetic methodologies for the controlled functionalization of different types of nanomaterials with this compound and its derivatives. A thorough characterization of these hybrid materials will be essential to understand how the surface chemistry influences their physical and chemical properties and to evaluate their performance in various applications.

Advanced Spectroscopic Probes for Real-time Monitoring of this compound Reactions

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and developing new chemical processes. Advanced spectroscopic techniques offer powerful tools for the real-time, in-situ monitoring of reactions involving this compound.

UV-Visible spectroscopy can be employed to monitor the complexation of this compound with metal ions. researchgate.netresearchgate.netlibretexts.orgresearchgate.netbath.ac.uk The formation of a metal-ligand complex often results in a shift in the absorption spectrum, allowing for the determination of binding constants and the kinetics of complex formation. This information is crucial for understanding the behavior of this compound as a chelating agent and for designing catalysts and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for studying reactions in real-time. mdpi.comnih.govresearchgate.netbath.ac.ukdovepress.com By monitoring the changes in the chemical shifts and signal intensities of the protons and carbons in this compound and other reactants, it is possible to follow the progress of a reaction and identify intermediates. This can provide detailed mechanistic insights into catalytic cycles or the step-by-step assembly of functional nanomaterials.

In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide information about the vibrational modes of molecules as they interact with surfaces. researchgate.netresearchgate.net This technique could be particularly useful for studying the adsorption and reaction of this compound on the surface of nanomaterials or catalyst supports, offering insights into the binding mechanisms and the orientation of the molecule on the surface.

Table 3: Spectroscopic Techniques for Real-time Monitoring of this compound Reactions

Spectroscopic Technique Information Obtainable Application Area
UV-Visible Spectroscopy Complexation kinetics, binding constants. Catalyst formation, chelation studies.
NMR Spectroscopy Reaction kinetics, intermediate identification, structural elucidation. Catalysis, nanomaterial synthesis.

| In-situ ATR-FTIR | Surface adsorption, binding modes, reaction on surfaces. | Nanomaterial functionalization, heterogeneous catalysis. |

Future research in this area will likely involve the application of these and other advanced spectroscopic techniques to a wider range of reactions involving this compound. The development of sophisticated data analysis methods will be crucial for extracting detailed kinetic and mechanistic information from the complex datasets generated by these real-time monitoring experiments.

Translational Research and Potential Industrial Applications (Academic Perspective)

From an academic perspective, the translational research potential of this compound and its derivatives is significant, spanning areas from environmental remediation to the synthesis of high-value functional materials. Its strong chelating ability makes it a candidate for applications in the treatment of industrial wastewater, where it could be used to sequester and remove toxic heavy metal ions.

In the field of radiochemistry, derivatives of this compound could be explored for the decorporation of radionuclides in cases of internal contamination. nih.govnih.gov The design of ligands that can selectively bind to specific radionuclides is a critical area of research for developing effective medical countermeasures against radiological threats.

Furthermore, this compound can be considered a versatile building block for the synthesis of functional polymers. libretexts.orgresearchgate.netdovepress.comresearchgate.netnih.goviipseries.org By incorporating this moiety into polymer backbones or as pendant groups, materials with tailored metal-binding properties could be developed for applications in areas such as controlled drug release, ion-exchange resins, and stimuli-responsive materials.

Table 4: Potential Industrial Application Areas for this compound

Industry Potential Application Rationale
Environmental Heavy metal remediation in industrial wastewater. Strong chelating agent for toxic metal ions.
Pharmaceutical Radionuclide decorporation agents. Formation of stable complexes with radionuclides for excretion.

| Materials Science | Synthesis of functional polymers and metal-organic frameworks. | Versatile building block with metal-binding and functionalizable sites. |

The transition from academic research to industrial application requires a multidisciplinary approach, involving not only chemists and materials scientists but also chemical engineers to address challenges related to process scale-up, cost-effectiveness, and regulatory compliance. Future academic research should focus on demonstrating the proof-of-concept for these applications and gathering the necessary data to attract industrial interest and investment.

Conclusion and Research Outlook

Summary of Key Research Contributions on N-Phenyliminodiacetic Acid

Research into this compound and its analogues has yielded significant advancements, primarily centered on its role as a ligand in coordination chemistry. The core structure, featuring a phenyl ring and two carboxylate groups attached to a central nitrogen atom, allows it to act as a tridentate ligand, forming stable chelate rings with metal ions.

One of the most significant areas of contribution has been in the field of radiopharmaceuticals . Derivatives of iminodiacetic acid are crucial components in diagnostic imaging agents, particularly those involving Technetium-99m (Tc-99m). mdpi.comscispace.comradiopaedia.org The ligand structure can be modified to alter the properties of the Tc-99m complex, such as its lipophilicity and biological distribution, enabling targeted imaging of specific organs like the brain or heart. scispace.com These agents are vital in nuclear medicine for assessing blood flow and organ function. iaea.org

In the realm of catalysis , metal complexes incorporating ligands structurally similar to this compound have demonstrated notable activity. For instance, manganese(II) complexes with related diacetic acid ligands have been shown to catalyze organic coupling reactions, such as the synthesis of propargylamines. bcrec.idresearchgate.net The ligand framework plays a crucial role in stabilizing the metal center and influencing the catalytic efficiency of the complex. researchgate.net Research has explored various transition metal complexes for reactions like oxidation and the Henry reaction. oregonstate.edusemanticscholar.org

Furthermore, the biological activity of metal complexes derived from this compound analogues has been a fruitful area of investigation. Studies on related cinnamamide (B152044) and thiazole (B1198619) derivatives have revealed promising antimicrobial and anticancer properties. mdpi.comnih.govalliedacademies.org The chelation of metal ions by these ligands can enhance their therapeutic efficacy compared to the organic compounds alone. researchgate.netnih.gov This has spurred interest in developing new metallodrugs for various diseases.

Finally, the ability of this compound and similar ligands to act as building blocks for coordination polymers and metal-organic frameworks (MOFs) represents a key contribution to materials science. nih.govresearchgate.net These materials possess regular, porous structures that can be tailored for applications in gas storage, separation, and heterogeneous catalysis. nih.govmdpi.com

Table 1: Key Research Applications of Iminodiacetic Acid Derivatives
Application AreaMetal/IsotopeSpecific Use/FindingReference
RadiopharmaceuticalsTechnetium-99m (99mTc)Brain and cardiac perfusion imaging agents. mdpi.comscispace.com
CatalysisManganese(II), Nickel(II)Catalysts for organic reactions like coupling and Henry reactions. bcrec.idoregonstate.edu
Medicinal ChemistryVarious Transition MetalsDevelopment of complexes with antimicrobial and anticancer activity. mdpi.comnih.govalliedacademies.org
Materials ScienceZinc(II), LanthanidesFormation of coordination polymers and MOFs for gas storage and sensing. nih.govmdpi.comrsc.org

Unresolved Questions and Challenges in this compound Research

Despite the progress, several challenges and unanswered questions remain in the field. A primary challenge lies in the synthetic accessibility and functionalization of this compound derivatives. While the parent compound is commercially available, creating substituted analogues with tailored electronic and steric properties for specific applications can be complex and may involve multi-step syntheses with variable yields.

A significant unresolved question is the precise structure-activity relationship for its various applications. For instance, in catalysis, it is not always clear how modifications to the phenyl ring will affect the stability and reactivity of the resulting metal complex. researchgate.netslideshare.net Similarly, for biological applications, predicting how structural changes will impact cytotoxicity, cell uptake, and target specificity remains a considerable hurdle. researchgate.net

The stability of the metal complexes under operational conditions is another critical area of concern. For catalytic applications, the complex must be robust enough to withstand the reaction environment. In biological systems, the complex must be stable enough to reach its target without premature dissociation, which could release potentially toxic metal ions. slideshare.net The development of new radiopharmaceuticals also faces significant hurdles, including the high cost and stringent regulatory requirements for clinical approval, which can stifle the translation of promising research into clinical practice. iaea.org

Further research is needed to fully understand the coordination behavior of this compound with a broader range of metal ions, including f-block elements. Exploring its ability to form heterometallic complexes and understanding the resulting magnetic or luminescent properties could open up new applications but presents a significant research challenge. mdpi.com

Prospective Impact of this compound Research on Related Fields

Future research on this compound and its derivatives is poised to have a substantial impact across several scientific disciplines.

In Medicine , the development of next-generation radiopharmaceuticals is a promising frontier. By attaching specific biomolecules to this compound-based chelators, researchers can design highly targeted agents for molecular imaging and potentially for targeted radionuclide therapy. mdpi.comresearchgate.net The ongoing exploration of its derivatives as anticancer and antimicrobial agents could lead to new classes of metallodrugs that may help overcome challenges like drug resistance. mdpi.comalliedacademies.org

In Materials Science , this compound is a valuable building block for designing novel functional materials. The synthesis of new MOFs and coordination polymers could lead to materials with enhanced properties for carbon capture, chemical separations, and selective catalysis. nih.govresearchgate.netkyoto-u.ac.jp There is also emerging interest in creating functional glasses and liquids from coordination polymers, which could represent a new paradigm in material engineering. kyoto-u.ac.jplidsen.com The integration of these ligands into polymer nanocomposites could also yield advanced materials for biomedical devices and electronics. lidsen.com

The field of Environmental Science also stands to benefit. The strong chelating ability of this compound makes it a candidate for developing new systems for the sequestration and removal of toxic heavy metals from industrial wastewater. encyclopedia.pubnih.gov Functionalized polymers containing this ligand could be used to create highly efficient and selective adsorbents for environmental remediation. nih.gov

Finally, continued research will deepen our fundamental understanding of Coordination Chemistry . Studying the influence of the N-phenyl group on the electronic properties, stability, and reactivity of metal complexes will provide valuable insights for the rational design of new ligands for a wide array of applications, from catalysis to bioinorganic chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of N-Phenyliminodiacetic acid that influence its coordination chemistry?

  • Methodological Answer : The molecule contains a central nitrogen atom bonded to two acetic acid groups and a phenyl ring. This structure allows the formation of two stable five-membered chelate rings with metal ions like Fe³⁺, enhancing its coordination capacity compared to analogs lacking the central nitrogen (e.g., 3-phenylglutaric acid). Researchers can verify this using spectroscopic techniques (e.g., IR, NMR) to analyze metal-ligand complexes and computational modeling to assess ring stability .

Q. How can researchers characterize the purity and stability of this compound in aqueous solutions?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity and monitor degradation. Stability studies should include pH-dependent speciation analysis (e.g., potentiometric titrations) to identify protonation states (dianion → monoanion shifts below pH 5) and ionic strength effects. Thermogravimetric analysis (TGA) can confirm thermal stability, referencing its melting point (156°C) and decomposition profile .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for chemical handling. Use personal protective equipment (PPE) including gloves and lab coats (S36). In case of eye contact, rinse immediately with water (S26). Store in a cool, dry environment away from oxidizing agents, and conduct experiments in fume hoods to avoid inhalation .

Advanced Research Questions

Q. How does the adsorption behavior of this compound on iron oxides compare to structurally similar ligands, and what factors govern these differences?

  • Methodological Answer : Adsorption experiments using FeOOH (goethite) in 1.0 mM acetate buffer show that this compound achieves 60% adsorption, while 3-phenylglutaric acid reaches 90% under identical conditions. This discrepancy arises from differences in chelate ring formation (five-membered vs. eight-membered) and surface bridging capabilities. Advanced methods like X-ray photoelectron spectroscopy (XPS) can analyze surface complexes, while batch adsorption studies under varying ionic strengths (0.01–0.1 M NaCl) reveal electrostatic interaction contributions .

Q. What methodological considerations are critical when studying the pH-dependent adsorption of this compound on mineral surfaces?

  • Methodological Answer : Design experiments to account for speciation shifts: this compound transitions from dianion to monoanion below pH 5, while 3-phenylglutaric acid undergoes two shifts (dianion → monoanion → neutral). Use potentiometric titrations to map protonation states and ζ-potential measurements to correlate surface charge with adsorption efficiency. Control ionic strength (e.g., 0.01–0.1 M NaCl) to isolate electrostatic effects .

Q. How does this compound function as a dentin bonding agent, and what in vitro models are used to evaluate its efficacy?

  • Methodological Answer : As an etchant/primer, it modifies dentin surfaces to enhance resin adhesion. Researchers use microtensile bond strength testing on extracted human molars to quantify bonding efficacy. Atomic force microscopy (AFM) can assess surface roughness, while Fourier-transform infrared spectroscopy (FTIR) identifies chemical interactions between the ligand and hydroxyapatite .

Q. What experimental strategies resolve contradictions in adsorption vs. solution-phase complexation efficiency for this compound?

  • Methodological Answer : While the ligand forms stronger Fe³⁺ complexes in solution than 3-phenylglutaric acid, its lower adsorption on FeOOH surfaces suggests competing factors (e.g., conformational rigidity vs. surface site accessibility). Employ surface-enhanced Raman spectroscopy (SERS) to compare adsorbed vs. solution-phase conformations and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.